Cas no 930553-79-0 (2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide)

2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AB00984905-01
- 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide
- EN300-26591780
- Z89320961
- 930553-79-0
-
- インチ: 1S/C13H16ClNO4S2/c1-15(13-7-8-20(16,17)10-13)21(18,19)9-6-11-2-4-12(14)5-3-11/h2-6,9,13H,7-8,10H2,1H3/b9-6+
- InChIKey: HGYRCRMICQKEMR-RMKNXTFCSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(N(C)C1CCS(C1)(=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 349.0209280g/mol
- どういたいしつりょう: 349.0209280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 581
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591780-0.25g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26591780-10g |
930553-79-0 | 90% | 10g |
$3622.0 | 2023-09-13 | ||
Enamine | EN300-26591780-0.5g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26591780-5g |
930553-79-0 | 90% | 5g |
$2443.0 | 2023-09-13 | ||
Enamine | EN300-26591780-0.05g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26591780-2.5g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26591780-1g |
930553-79-0 | 90% | 1g |
$842.0 | 2023-09-13 | ||
Enamine | EN300-26591780-0.1g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26591780-1.0g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26591780-5.0g |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide |
930553-79-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 |
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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10. Back matter
2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamideに関する追加情報
Introduction to 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide (CAS No. 930553-79-0)
The compound 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide, identified by its CAS number 930553-79-0, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in therapeutic research. The presence of a 4-chlorophenyl group and a 1,1-dioxo-1lambda6-thiolan-3-yl moiety suggests a complex interplay of electronic and steric effects, which may contribute to its biological activity. Such structural motifs are often explored in the development of novel pharmaceutical agents, particularly those targeting intricate biological pathways.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, which are known for their diverse biological properties and synthetic versatility. The thiolan scaffold, a seven-membered ring containing sulfur and oxygen atoms, is particularly noteworthy for its ability to modulate enzyme activity and interact with biological targets. The incorporation of a dioxo group further enhances the molecular complexity, potentially influencing both the reactivity and binding affinity of the compound. This structural design aligns with the growing trend in drug discovery towards molecules that can engage multiple binding sites or exhibit allosteric modulation.
One of the most compelling aspects of 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide is its potential as a lead compound for further derivatization. The combination of a chlorinated aromatic ring and a thiolan-based core provides multiple points for chemical modification, allowing researchers to fine-tune its pharmacological profile. Such flexibility is crucial in the iterative process of drug development, where initial hits are optimized through structure-activity relationship (SAR) studies. The sulfonamide functional group, in particular, is well-documented for its role as a bioisostere and pharmacophore in various therapeutic agents.
Current research in medicinal chemistry increasingly emphasizes the importance of understanding molecular interactions at an atomic level. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, are being employed to predict how compounds like 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide will behave within biological systems. These methods allow scientists to identify key binding residues and optimize drug-like properties such as solubility, permeability, and metabolic stability. The integration of such computational tools with experimental data has accelerated the discovery pipeline for novel therapeutics.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efficient synthetic routes that minimize waste and utilize sustainable reagents are becoming increasingly critical as global awareness of environmental impact grows. The development of methodologies that align with these principles not only reduces costs but also enhances the overall sustainability of drug production. Recent advances in catalytic processes and flow chemistry have enabled more streamlined synthetic pathways for complex molecules like this one.
Beyond its synthetic considerations, 2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide holds promise for addressing unmet medical needs. Its unique structural features suggest potential activity against targets involved in inflammation, cancer, and infectious diseases. For instance, thiolan derivatives have been explored for their anti-inflammatory properties by modulating cytokine production and enzymatic activity. Similarly, sulfonamides are known for their antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis or metabolic pathways.
The role of 4-chlorophenyl groups in medicinal chemistry cannot be overstated; they often serve as pharmacophores that enhance binding affinity or metabolic stability. When combined with other functional groups like sulfonamides or thiolans, these aromatic moieties contribute to the compound's overall pharmacological profile. Current studies are focusing on how such structural elements influence receptor interactions at a molecular level, using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate binding modes.
In conclusion,2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide (CAS No. 930553-79-0) represents a promising candidate for further therapeutic development. Its unique structural composition opens up numerous possibilities for medicinal chemistry innovation while adhering to modern principles of sustainability and efficiency. As research continues to uncover new applications for this class of compounds,4-chlorophenyl derivatives like this one are likely to play an increasingly important role in addressing complex diseases worldwide.
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